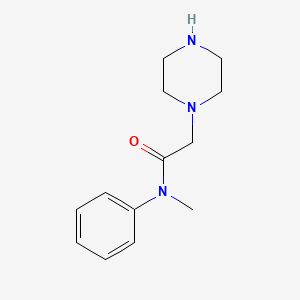
Fmoc-(R,S)-3-amino-3-(1-naphthyl)propionic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also known as N-[(9H-fluoren-9-ylmethoxy)carbonyl]-3-(1-naphthyl)-beta-alanine , has a molecular weight of 437.49 . It is a solid substance and is typically stored in a sealed, dry environment at 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C28H23NO4/c30-27(31)16-26(24-15-7-9-18-8-1-2-10-19(18)24)29-28(32)33-17-25-22-13-5-3-11-20(22)21-12-4-6-14-23(21)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31) . This code provides a detailed description of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a solid substance . It is typically stored in a sealed, dry environment at 2-8°C . The compound has a molecular weight of 437.49 .Scientific Research Applications
Chemical Fingerprinting and Analytical Methods
Research on naphthenic acids and related compounds highlights the development of analytical methods for environmental samples. Advanced mass spectrometry techniques have facilitated the speciation of monocarboxylic naphthenic acids, enhancing our ability to distinguish between industrially derived contaminants and naturally occurring compounds. Such methods are crucial for environmental monitoring and remediation efforts (Headley et al., 2013).
Biodegradation and Environmental Impact
The degradation and toxicity mitigation of naphthenic acids in environmental contexts have been extensively reviewed, with a focus on biodegradation as a cost-effective method for reducing concentrations and associated toxicity. This research is vital for understanding the environmental impact of oil sands process waters and developing strategies for their management (Kannel & Gan, 2012).
Advanced Materials and CO2 Capture
Amino acids and their derivatives play a crucial role in the development of new materials and technologies. For instance, amino acid-functionalized quantum dots have been investigated for their potential in optoelectronic devices due to their enhanced optical and electrical properties. This area of research opens up possibilities for novel applications in sensors, energy storage, and environmental technology (Ravi et al., 2021).
Environmental Remediation
The microbial biodegradation of polyaromatic hydrocarbons, including compounds structurally related to "3-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(naphthalen-1-YL)propanoic acid", is a key process in the ecological recovery of contaminated sites. Understanding these mechanisms is essential for enhancing bioremediation efforts and mitigating the impact of these pollutants on the environment (Peng et al., 2008).
Food Science and Flavor Chemistry
In food science, the production and breakdown pathways of branched chain aldehydes, which share similar structural motifs with the compound , are studied for their relevance to flavor in various food products. This research helps in understanding how these compounds contribute to the sensory qualities of food and guides the development of flavor-enhancing strategies (Smit et al., 2009).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-naphthalen-1-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO4/c30-27(31)16-26(24-15-7-9-18-8-1-2-10-19(18)24)29-28(32)33-17-25-22-13-5-3-11-20(22)21-12-4-6-14-23(21)25/h1-15,25-26H,16-17H2,(H,29,32)(H,30,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHVLHLQDDNYKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(2-bromoacetyl)amino]thiophene-2-carboxylate](/img/structure/B1349789.png)











